Boc-3-(9-蒽基)-L-丙氨酸

描述

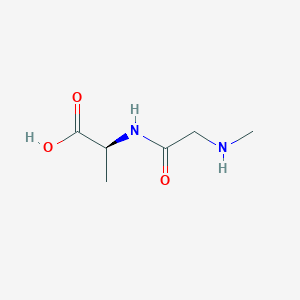

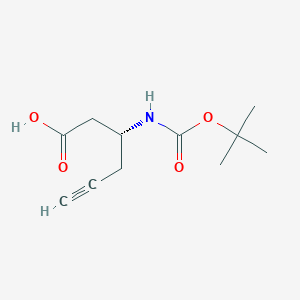

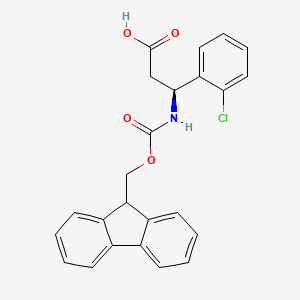

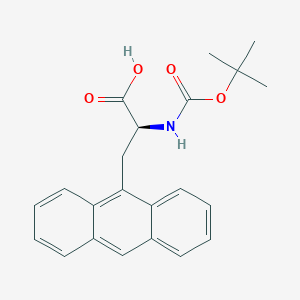

Boc-3-(9-anthryl)-L-alanine is a modified amino acid that has been synthesized for the purpose of studying its interaction with heavy metal ions. The compound is characterized by the presence of a Boc-protected L-alanine moiety and an anthracene group. This structure is designed to act as a fluorescent probe, which can be useful in the detection of heavy metals through changes in its spectroscopic properties.

Synthesis Analysis

The synthesis of Boc-3-(9-anthryl)-L-alanine involves the formation of an amido bond between the amino acid and a 1,8-naphthyridine ligand. The resulting compound, referred to as 2,7-Bis-Boc-L-alanine-1,8-naphthyridine (L1), is synthesized and characterized to confirm its structure and purity. The synthesis process is carefully designed to ensure that the compound retains its functional groups, which are essential for its fluorescent properties and its ability to bind to heavy metal ions.

Molecular Structure Analysis

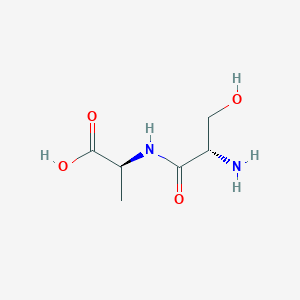

The molecular structure of Boc-3-(9-anthryl)-L-alanine is crucial for its function as a fluorescent probe. The presence of the 1,8-naphthyridine ligand in the compound provides a rigid framework that can enhance the fluorescence properties. The Boc-protected L-alanine moiety allows for selective interaction with heavy metal ions, which can induce changes in the fluorescence spectra of the compound.

Chemical Reactions Analysis

The chemical reactivity of Boc-3-(9-anthryl)-L-alanine is demonstrated through its interaction with heavy metal ions. The compound exhibits changes in its spectroscopic properties upon titration with ions such as Cr3+ and Hg2+. These changes are indicative of the compound's ability to bind to these ions, which can be monitored through its absorption and fluorescence spectra. The specific interactions between the compound and the heavy metal ions are of interest for the development of sensitive detection methods for these metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(9-anthryl)-L-alanine are characterized by its spectroscopic behavior in methanol. The compound shows an electronic absorption spectrum with a maximum at about 340 nm, which is attributed to a π→π* transition. The emission spectrum of the compound in methanol displays a mirror symmetry peak with a maximum at about 375 nm. These properties are essential for its application as a fluorescent probe, as they allow for the detection of heavy metal ions through changes in the spectroscopic readings.

科学研究应用

光物理性质

类似于 N-Boc-3-[2-(9-蒽基)苯并恶唑-5-基]-L-丙氨酸甲酯的衍生物的光物理性质已经过研究。这些化合物表现出溶剂变色性,一种随着溶剂极性而显着改变其荧光光谱的现象,表明激发时产生了大的斯托克斯位移和偶极矩发生了显着变化 (Guzow 等人,2005 年)。

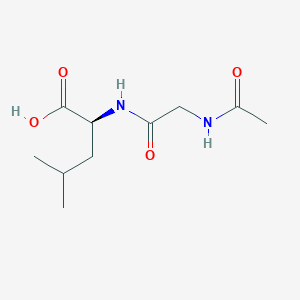

聚合物合成

Boc-L-丙氨酸衍生物已用于通过可逆加成-断裂链转移聚合合成甲基丙烯酸酯聚合物。该过程生成具有受控分子量、窄分布和特定链端结构的明确聚合物。此类聚合物在药物递送系统中具有潜在应用 (Kumar 等人,2012 年)。

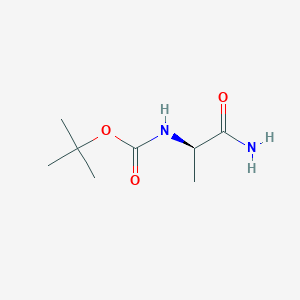

肽中的构象研究

对源自 L-丙氨酸的单分散受保护均一低聚物(包括 BOC(L-Ala)nOCH3)的研究揭示了它们根据分子量、溶剂和温度等因素采用 β 缔合、统计线圈或部分 α 螺旋构象的能力。此类研究提供了对肽结构的见解,并为设计基于肽的材料提供了潜在应用 (Toniolo 和 Bonora,1975 年)。

光学纯氨基酸的合成

Boc 保护的氨基酸已由 L-丝氨酸合成,展示了一种用于生产光学纯非蛋白质 α-氨基酸的一般方法。该技术对于在药物和合成化学中创建对映体纯化合物至关重要 (Sasaki 等人,1987 年)。

弹性蛋白酶样酶研究

N-叔丁氧羰基-L-丙氨酸-对硝基硫代苯酯已被用作底物,以定位人中性粒细胞中的弹性蛋白酶样酶,从而促进对这些酶在生物系统中的作用的更深入理解 (Clark 等人,1980 年)。

属性

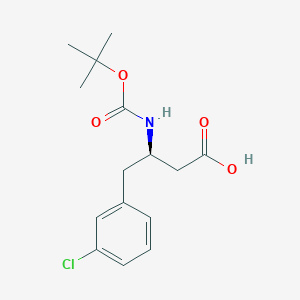

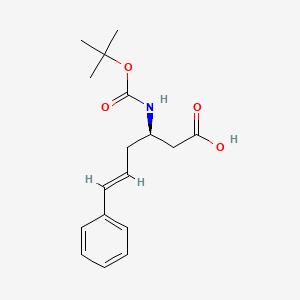

IUPAC Name |

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427276 | |

| Record name | Boc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-(9-anthryl)-L-alanine | |

CAS RN |

332065-09-5 | |

| Record name | Boc-3-(9-anthryl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。